N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1021106-19-3
VCID: VC6941905
InChI: InChI=1S/C19H13N3OS/c23-19(16-9-5-11-24-16)22-18-15(13-6-2-1-3-7-13)12-14-8-4-10-20-17(14)21-18/h1-12H,(H,20,21,22,23)
SMILES: C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CS4
Molecular Formula: C19H13N3OS
Molecular Weight: 331.39

N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide

CAS No.: 1021106-19-3

Cat. No.: VC6941905

Molecular Formula: C19H13N3OS

Molecular Weight: 331.39

* For research use only. Not for human or veterinary use.

N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide - 1021106-19-3

Specification

CAS No. 1021106-19-3
Molecular Formula C19H13N3OS
Molecular Weight 331.39
IUPAC Name N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide
Standard InChI InChI=1S/C19H13N3OS/c23-19(16-9-5-11-24-16)22-18-15(13-6-2-1-3-7-13)12-14-8-4-10-20-17(14)21-18/h1-12H,(H,20,21,22,23)
Standard InChI Key MHDQXGDLPVGKQB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N=C3C(=C2)C=CC=N3)NC(=O)C4=CC=CS4

Introduction

Chemical Structure and Molecular Properties

The compound’s structure combines a 1,8-naphthyridine scaffold—a bicyclic system with two fused pyridine rings—with a phenyl group at position 3 and a thiophene-2-carboxamide substituent at position 2 (Figure 1). The 1,8-naphthyridine core is electron-deficient, enabling interactions with biological targets via π-π stacking and hydrogen bonding . The thiophene ring contributes to lipophilicity, potentially enhancing membrane permeability, while the carboxamide group facilitates hydrogen bonding with enzymatic active sites .

Table 1: Key Structural Features and Hypothesized Roles

Structural ComponentRole in Bioactivity
1,8-Naphthyridine coreDNA intercalation, enzyme inhibition
Phenyl group (C3)Hydrophobic interactions, stability
Thiophene-2-carboxamide (C2)Hydrogen bonding, kinase selectivity

Synthetic Strategies for 1,8-Naphthyridine Derivatives

Core Scaffold Synthesis

The 1,8-naphthyridine core is typically synthesized via the Gould-Jacobs reaction, which involves cyclization of 2-aminopyridine derivatives with diethyl ethoxymethylenemalonate (EMME) under thermal conditions . For example, ethyl-7-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate is formed at 250°C in diphenyl ether (Scheme 3 in ).

Functionalization at Position 2

Introducing the thiophene-2-carboxamide group at position 2 likely involves nucleophilic substitution or palladium-catalyzed coupling. A patent describes analogous 2-amino-1,8-naphthyridine-3-carboxamide derivatives synthesized via Friedlander condensation, suggesting that similar methods could be adapted for carboxamide installation.

Table 2: Representative Synthetic Routes for 1,8-Naphthyridines

MethodReactantsConditionsYield (%)
Gould-Jacobs 2-Aminopyridine + EMME250°C, diphenyl ether60–75
Friedlander 2-Aminonicotinaldehyde + ketonesCholine hydroxide catalyst80–90
Microwave-assisted Glutaraldehyde + malononitrileEthanol, 100°C, 20 min85–95

Pharmacological Activities and Mechanisms

Anticancer Activity

While direct data on N-(3-phenyl-1,8-naphthyridin-2-yl)thiophene-2-carboxamide is unavailable, structurally related 1,8-naphthyridine carboxamides exhibit potent cytotoxicity. For instance, 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives demonstrated IC50 values of <10 µM against breast (MCF-7) and lung (A549) cancer cell lines . The thiophene-carboxamide group may enhance topoisomerase II inhibition, a mechanism validated for voreloxin, an FDA-approved 1,8-naphthyridine derivative .

Apoptosis Induction

1,8-Naphthyridines trigger apoptosis via caspase-3/7 activation and Bcl-2 family protein modulation . For example, chromeno-naphthyridine hybrids induced apoptosis in prostate cancer cells (LNCaP) at IC50 = 11 µM . The phenyl and thiophene substituents in the target compound could similarly disrupt mitochondrial membrane potential.

Kinase Inhibition

Carboxamide derivatives often target protein kinases. Patent WO2013072882A1 highlights 2-amino-1,8-naphthyridine-3-carboxamides as kinase inhibitors, suggesting that the thiophene-carboxamide group in the target compound may bind to ATP pockets in kinases like EGFR or VEGFR2.

Table 3: Biological Activities of Analogous 1,8-Naphthyridines

CompoundTargetIC50/EC50Mechanism
Voreloxin Topoisomerase II0.1–1 µMDNA intercalation
Compound 22 MCF-7 cells3.2 µg/mLCaspase activation
Chromeno-naphthyridine LNCaP cells11 µMBcl-2 inhibition

Structure-Activity Relationship (SAR) Insights

  • Position 2 Substitutions: Carboxamide groups at position 2 enhance hydrogen bonding with targets like topoisomerase II . The thiophene ring may improve solubility compared to phenyl analogs.

  • Position 3 Substitutions: Phenyl groups increase hydrophobic interactions, stabilizing DNA-enzyme complexes .

  • Electron-Deficient Core: Facilitates intercalation into DNA helices, disrupting replication .

Challenges and Future Directions

  • Synthetic Optimization: Microwave-assisted synthesis could improve yields and purity .

  • Target Identification: Proteomic studies are needed to confirm kinase targets.

  • Toxicity Profiling: Assessing off-target effects on normal cells is critical for clinical translation.

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